cis-Indatraline (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Indatraline (hydrochloride) involves several steps. One method includes the contraction of a dihydronaphthalene system to form the indane skeleton. This process involves the reduction of ketones to cis alcohols, conversion to mesylates, and subsequent reaction with N-methylbenzylamine, followed by the removal of the benzyl group to yield the product as a racemic mixture .
Industrial Production Methods: Industrial production methods for cis-Indatraline (hydrochloride) are not extensively documented. the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: cis-Indatraline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions, particularly involving the mesylate intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Mesylates are typically reacted with nucleophiles like N-methylbenzylamine under basic conditions.
Major Products: The major products formed from these reactions include the desired cis-Indatraline (hydrochloride) and its intermediates, such as mesylates and alcohols .
Scientific Research Applications
cis-Indatraline (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound in the study of monoamine transporter inhibitors.
Biology: Investigated for its effects on neurotransmitter reuptake and potential neuroprotective properties.
Medicine: Explored as a potential treatment for cocaine addiction and other neurodegenerative diseases.
Industry: Utilized in the development of new antidepressant drugs and other therapeutic agents .
Mechanism of Action
cis-Indatraline (hydrochloride) exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant and stimulant effects. The compound targets monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Comparison with Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Tametraline: A non-selective monoamine reuptake inhibitor similar to indatraline.
Ibogamine: A compound with psychoactive properties and potential anti-addictive effects.
Uniqueness: cis-Indatraline (hydrochloride) is unique due to its non-selective inhibition of multiple monoamine transporters, making it effective in increasing the levels of dopamine, norepinephrine, and serotonin simultaneously. This broad-spectrum activity distinguishes it from more selective compounds like sertraline .
Properties
Molecular Formula |
C16H16Cl3N |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(1R,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16-;/m1./s1 |
InChI Key |
QICQDZXGZOVTEF-OALZAMAHSA-N |
Isomeric SMILES |
CN[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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